

An In-depth Technical Guide to 4-(*trans*-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(<i>trans</i> -4-Pentylcyclohexyl)cyclohexanone
Cat. No.:	B1312689

[Get Quote](#)

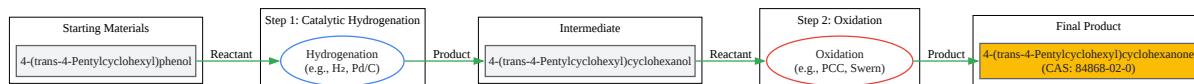
CAS Number: 84868-02-0

This technical guide provides a comprehensive overview of **4-(*trans*-4-Pentylcyclohexyl)cyclohexanone**, a compound primarily utilized as a key intermediate in the synthesis of liquid crystals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and chemical synthesis.

Chemical and Physical Properties

4-(*trans*-4-Pentylcyclohexyl)cyclohexanone is a disubstituted cyclohexanone derivative characterized by a *trans*-configured pentylcyclohexyl group at the 4-position. Its chemical structure and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₃₀ O	[1][2]
Molecular Weight	250.42 g/mol	[1]
Appearance	White to almost white powder or lump	[3]
Boiling Point	341.6 °C at 760 mmHg	[1]
Density	0.926 g/cm ³	[2][4]
Flash Point	152.6 °C	[1]
Storage Temperature	Room temperature, in a dry and sealed container	[1]


Synthesis

The synthesis of **4-(trans-4-Pentylcyclohexyl)cyclohexanone** can be achieved through various methods, with a common approach involving the catalytic hydrogenation of a corresponding phenolic precursor followed by oxidation. A generalized synthetic workflow is outlined below. While specific, detailed industrial protocols are proprietary, a plausible laboratory-scale synthesis can be described based on general organic chemistry principles and patent literature.[5][6]

A general method for the synthesis of 4-substituted cyclohexanones involves a two-step process:[5]

- **Catalytic Hydrogenation:** The corresponding 4-substituted phenol is hydrogenated to yield the 4-substituted cyclohexanol.
- **Oxidation:** The resulting cyclohexanol is then oxidized to the desired cyclohexanone.

A patent describes a method for synthesizing 4-substituted cyclohexanones where a 4-substituted phenol is catalytically hydrogenated to the corresponding cyclohexanol, which is then oxidized using an oxygen-containing gas.[5]

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **4-(trans-4-Pentylcyclohexyl)cyclohexanone**.

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (Example using Pyridinium Chlorochromate - PCC)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale. Appropriate safety precautions must be taken.

- Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of 4-(trans-4-pentylcyclohexyl)cyclohexanol in a suitable anhydrous solvent (e.g., dichloromethane).
- Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to the alcohol.
- Reaction: The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.
- Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the pure **4-(trans-4-pentylcyclohexyl)cyclohexanone**.

Applications

The primary application of **4-(trans-4-pentylcyclohexyl)cyclohexanone** is as a key intermediate in the synthesis of liquid crystal materials.^{[1][7]} The rigid trans-cyclohexyl framework of this molecule contributes to the thermal stability and desirable mesomorphic properties of the final liquid crystal products.^[7] These liquid crystals are essential components in various electro-optical devices, most notably in liquid crystal displays (LCDs).

Additionally, this compound and its derivatives are used in the synthesis of:

- Preservatives and bactericides^{[2][4]}
- Fragrances^{[2][4]}
- Plasticizers^{[2][4]}
- Dyes^{[2][4]}

Biological Activity and Toxicological Profile

Biological Activity

There is currently a lack of publicly available scientific literature detailing the specific biological activity or pharmacological effects of **4-(trans-4-pentylcyclohexyl)cyclohexanone**. However, studies on other cyclohexanone derivatives have indicated potential bioactivities. For instance, certain α,β -unsaturated carbonyl-based cyclohexanone derivatives have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting a possible role in the context of neurodegenerative diseases.^[8] Other research has shown that some cyclohexenone derivatives possess anti-inflammatory, antifungal, antibacterial, antiviral, and anticancer properties.^{[9][10][11]} It is important to emphasize that these findings pertain to structurally related but different compounds, and no direct biological activity has been reported for **4-(trans-4-pentylcyclohexyl)cyclohexanone**.

Toxicological Data

Specific toxicological data, such as an LD50 value for **4-(trans-4-pentylcyclohexyl)cyclohexanone**, is not readily available in the public domain. However, general information on the toxicology of cyclohexanone and its derivatives can provide an

indication of potential hazards. Cyclohexanone itself is generally considered to have low acute toxicity.[\[12\]](#)

A safety data sheet for a closely related compound, 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone, indicates that it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).

General safety precautions for handling cyclohexanone derivatives include:

- Avoiding contact with skin and eyes.[\[2\]](#)
- Using in a well-ventilated area.[\[2\]](#)
- Wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[\[2\]](#)

In case of contact, it is advised to rinse the affected area with plenty of water.[\[2\]](#)

Conclusion

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a well-characterized chemical intermediate with established applications in the synthesis of liquid crystals and other specialty chemicals. Its chemical and physical properties are well-documented, and general synthetic routes are understood. While there is a notable absence of specific biological and pharmacological data for this compound, the broader class of cyclohexanone derivatives has shown a range of biological activities, suggesting a potential area for future research. For professionals in drug development, this compound may be of interest as a scaffold for the synthesis of novel therapeutic agents, although its own biological profile remains to be elucidated. Researchers in materials science will continue to find this compound valuable for the development of advanced liquid crystal materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(trans-4-Pentylcyclohexyl)cyclohexanone | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-(trans-4'-n-Pentylcyclohexyl)cyclohexanone – Biotuva Life Sciences [biotuva.com]
- 4. chembk.com [chembk.com]
- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 6. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]
- 7. nbinno.com [nbino.com]
- 8. Biological evaluation of synthetic α,β -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312689#4-trans-4-pentylcyclohexyl-cyclohexanone-cas-number-84868-02-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com